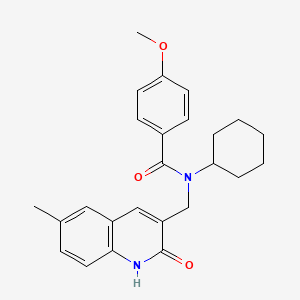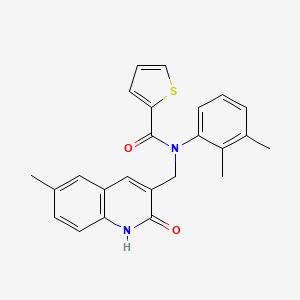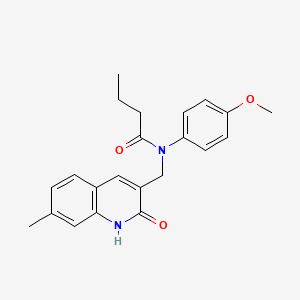
N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound, also known as CPQ, is a tetrahydroquinoline derivative that has shown promising results in various scientific studies.
作用机制
The mechanism of action of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. Inhibition of these enzymes can lead to the death of cancer cells and the inhibition of the growth of pests.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can reduce the size of tumors in mice. N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to have anti-inflammatory properties. In agriculture, N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of various pests, including insects and fungi.
实验室实验的优点和局限性
The advantages of using N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments include its potential applications in various scientific fields, including medicine and agriculture. N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown promising results in various studies and has the potential to be used as an anti-cancer agent, anti-inflammatory agent, and pesticide. However, the limitations of using N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments include its complex synthesis process, which requires expertise in organic chemistry. The cost of synthesizing N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is also high, which can limit its use in lab experiments.
未来方向
There are several future directions for the research on N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One future direction is the study of the mechanism of action of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Further studies are needed to fully understand the mechanism of action of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential applications in medicine and agriculture. Another future direction is the development of new synthetic methods for N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. The current synthesis method of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is complex and expensive, and new synthetic methods may make N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide more accessible for lab experiments. Additionally, further studies are needed to evaluate the toxicity of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential side effects in humans and animals.
Conclusion:
In conclusion, N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, is a chemical compound that has shown promising results in various scientific studies. N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has potential applications in various scientific fields, including medicine and agriculture. The synthesis of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex process that requires expertise in organic chemistry. Further studies are needed to fully understand the mechanism of action of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential applications in medicine and agriculture.
合成方法
The synthesis of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of cyclopentanone with 3-methylbenzoyl chloride, followed by the reaction of the resulting product with 2-aminoacetophenone. The final product is obtained after a series of purification steps. The synthesis of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown potential applications in various scientific fields, including medicine and agriculture. In medicine, N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its anti-cancer properties. Studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been studied for its potential use as an anti-inflammatory agent. In agriculture, N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential use as a pesticide. Studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the growth of various pests, including insects and fungi.
属性
IUPAC Name |
1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-18-8-10-20(11-9-18)17-27-25(29)22-12-13-24-21(16-22)7-4-14-28(24)26(30)23-6-3-5-19(2)15-23/h3,5-6,8-13,15-16H,4,7,14,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWMIRHJXDKZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
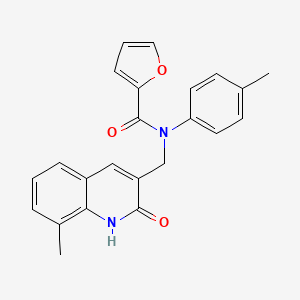


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)

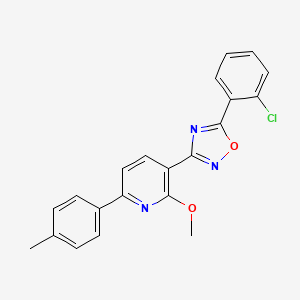
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)

